molecular formula C18H23N3O4 B10981428 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B10981428
M. Wt: 345.4 g/mol
InChI Key: ROIZIYGKIRXERW-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-oxo-1,3-diazaspiro[44]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through the alkylation of dihaloalkanes with glycine methyl ester The final step involves the acylation of the spirocyclic intermediate with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl derivative .

Scientific Research Applications

2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-ylmethyl]-[1,1′-biphenyl]-2-carbonitrile
  • 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

Uniqueness

Compared to similar compounds, 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide stands out due to its specific functional groups and spirocyclic structure.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H23N3O4/c1-25-14-6-4-13(5-7-14)8-11-19-15(22)12-21-16(23)18(20-17(21)24)9-2-3-10-18/h4-7H,2-3,8-12H2,1H3,(H,19,22)(H,20,24)

InChI Key

ROIZIYGKIRXERW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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